molecular formula C15H17NO4S B2792226 (E)-3-(furan-2-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide CAS No. 2035022-48-9

(E)-3-(furan-2-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide

Cat. No.: B2792226
CAS No.: 2035022-48-9
M. Wt: 307.36
InChI Key: XIVUXPOFDXNUIS-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide is a complex organic compound featuring a furan ring, a thiophene ring, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is to first synthesize the furan-2-yl and thiophen-2-yl intermediates separately, followed by their coupling with the acrylamide group. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific solvents to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: The thiophene ring can be reduced to form 2-thiophenethanol.

  • Substitution: Substitution at the acrylamide group can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the field of organic synthesis.

  • Biology: The compound's structural features make it a potential candidate for biological studies, such as investigating its interaction with biological macromolecules.

  • Medicine: Due to its unique structure, it may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for further modifications.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Furan-2-ylacetic acid: Similar in having a furan ring but lacks the thiophene and acrylamide groups.

  • Thiophene-2-ylacetic acid: Similar in having a thiophene ring but lacks the furan and acrylamide groups.

  • Acrylamide derivatives: Compounds with acrylamide groups but lacking the furan and thiophene rings.

Uniqueness: (E)-3-(furan-2-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide is unique due to the presence of both furan and thiophene rings, which can impart distinct chemical and physical properties compared to compounds containing only one of these rings.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-7-9-20-13(14-4-2-10-21-14)11-16-15(18)6-5-12-3-1-8-19-12/h1-6,8,10,13,17H,7,9,11H2,(H,16,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVUXPOFDXNUIS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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